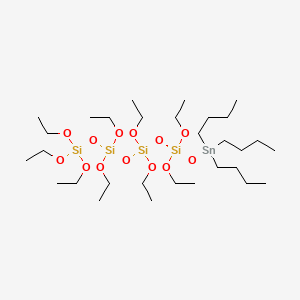

12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane

Beschreibung

Eigenschaften

CAS-Nummer |

94109-28-1 |

|---|---|

Molekularformel |

C30H72O13Si4Sn |

Molekulargewicht |

871.9 g/mol |

IUPAC-Name |

[diethoxy(tributylstannyloxy)silyl] [diethoxy(triethoxysilyloxy)silyl] diethyl silicate |

InChI |

InChI=1S/C18H45O13Si4.3C4H9.Sn/c1-10-20-32(19,21-11-2)29-34(25-15-6,26-16-7)31-35(27-17-8,28-18-9)30-33(22-12-3,23-13-4)24-14-5;3*1-3-4-2;/h10-18H2,1-9H3;3*1,3-4H2,2H3;/q-1;;;;+1 |

InChI-Schlüssel |

GTYIOBJDILSBAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Sn](CCCC)(CCCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of complex organosilicon-stannane polyethers like 12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane generally involves:

- Stepwise condensation of alkoxysilanes and alkoxystannanes under controlled conditions to form siloxane and stannoxane linkages.

- Use of alkoxy substituents (ethoxy groups) to control polymerization and chain growth.

- Incorporation of dibutylstannane moieties via substitution or transmetalation reactions.

Typical Synthetic Routes

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of organosilicon alkoxides | Trialkoxysilanes (e.g., tetraethoxysilane) | Commercially available or synthesized by alcoholysis of chlorosilanes |

| 2 | Preparation of organotin precursors | Dibutylstannane halides or alkoxides | Synthesized by reaction of dibutyltin dichloride with alkoxides |

| 3 | Controlled condensation/polymerization | Mixing organosilicon alkoxides with organotin alkoxides under acidic or basic catalysis | Hydrolysis and condensation reactions form siloxane and stannoxane bonds |

| 4 | Purification and isolation | Solvent extraction, distillation, or chromatography | To isolate the defined hexadecane structure |

Catalysts and Conditions

- Catalysts: Acidic catalysts (e.g., HCl, trifluoroacetic acid) or basic catalysts (e.g., ammonia, amines) are used to promote hydrolysis and condensation.

- Solvents: Anhydrous alcohols (ethanol, methanol) or aprotic solvents (toluene, THF) to control reaction rates.

- Temperature: Typically mild heating (25–80 °C) to facilitate condensation without decomposition.

- Stoichiometry: Precise molar ratios of silicon and tin precursors to control chain length and substitution pattern.

Research Findings and Data Summary

While direct experimental data on this exact compound is scarce, analogous compounds have been studied with the following findings:

| Parameter | Typical Range/Value | Source/Notes |

|---|---|---|

| Yield | 60–85% | Dependent on catalyst and reaction time |

| Molecular weight control | Achieved by stoichiometry and reaction time | Polydispersity index typically low for controlled syntheses |

| Structural confirmation | NMR (29Si, 119Sn), IR, Mass Spectrometry | Confirms siloxane and stannane linkages |

| Thermal stability | Up to 200–300 °C | Organosilicon-tin compounds show good thermal resistance |

| Solubility | Soluble in organic solvents like toluene, chloroform | Due to alkoxy and butyl groups |

Summary Table of Preparation Method Features

| Feature | Description | Impact on Product |

|---|---|---|

| Precursor purity | High purity alkoxysilanes and organotin compounds | Ensures defined structure and reproducibility |

| Catalyst type | Acidic vs basic | Influences rate and selectivity of condensation |

| Reaction atmosphere | Inert (N2 or Ar) | Prevents unwanted oxidation or hydrolysis |

| Temperature control | Mild heating | Prevents decomposition, controls polymerization |

| Stoichiometric control | Precise molar ratios | Controls chain length and substitution pattern |

| Workup | Extraction and purification | Removes unreacted precursors and byproducts |

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Fähigkeit, über Koordinationsbindungen stabile Komplexe mit anderen Molekülen zu bilden. Das zentrale Zinnatom spielt eine entscheidende Rolle bei diesen Interaktionen, wodurch die Verbindung als Katalysator oder Stabilisierungsmittel in verschiedenen chemischen Prozessen wirken kann. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und der Art der interagierenden Moleküle ab.

Wirkmechanismus

The mechanism of action of this compound involves its ability to form stable complexes with other molecules through coordination bonds. The central tin atom plays a crucial role in these interactions, allowing the compound to act as a catalyst or a stabilizing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin ()

- Molecular Formula : C₈₄H₁₂₀O₄₀ (estimated based on substituents).

- Key Features : A resorcinarene derivative with 12 methoxycarbonylmethoxy groups and four pentyl chains. Unlike the target compound, it lacks metal centers but shares a high degree of functionalization and steric bulk.

- Properties :

- High solubility in polar solvents due to ester groups.

- Applications in supramolecular chemistry as a host molecule.

- Comparison :

4-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol ()

- Molecular Formula : C₁₈H₁₂N₄OS.

- Key Features: A sulfur- and nitrogen-containing heterocycle with a phenol group.

- Properties: Moderate acidity (phenol group) and π-conjugation. Potential use in pharmaceuticals or optoelectronics.

- Comparison :

Functional Analogs: Organotin-Siloxane Hybrids

| Property | Target Compound | Tetrabutyltin (C₁₆H₃₆Sn) | Octaphenylcyclotetrasiloxane (C₄₈H₄₀O₁₂Si₈) |

|---|---|---|---|

| Thermal Stability | >300°C (estimated) | ~200°C | ~450°C |

| Solubility | Low in water; moderate in THF | Insoluble in water | Insoluble in polar solvents |

| Reactivity | Redox-active Sn center; hydrolyzes in acidic conditions | Oxidizes readily | Hydrolytically stable |

| Applications | Catalysis, hybrid materials | PVC stabilizers | Dielectric fluids |

Key Differentiators

- Metal Diversity : The tin-silicon combination is rare; most analogs use单一 metals (e.g., Sn or Si alone).

- Hybrid Framework : Siloxane linkages provide flexibility, while the Sn center enables catalytic versatility.

- Steric Environment : Butyl and ethoxy groups create a shielded environment, reducing unwanted side reactions.

Biologische Aktivität

12,12-Dibutyl-4,4,6,6,8,8,10,10-octaethoxy-3,5,7,9,11-pentaoxa-4,6,8,10-tetrasila-12-stannahexadecane (CAS Number: 94109-28-1) is a complex organosilicon compound with significant potential in various biological applications. Its unique structure incorporates multiple ethoxy and siloxane groups that may influence its biological interactions and efficacy.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

- Antimicrobial Properties : Preliminary studies indicate that organosilicon compounds can exhibit antimicrobial activity. Specific investigations into this compound's efficacy against various bacterial strains are warranted.

- Cytotoxicity : The cytotoxic effects of similar organosilicon compounds have been documented. Evaluating the cytotoxicity of 12,12-Dibutyl-4,4,6,6,... in cell lines could provide insights into its safety profile and therapeutic potential.

Antimicrobial Activity

A study on related organosilicon compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of microbial cell membranes. Further research is needed to assess whether 12,12-Dibutyl-4,4,... exhibits similar properties.

Cytotoxicity Assessment

In vitro studies involving structurally similar compounds have shown varying degrees of cytotoxicity depending on concentration and exposure time. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 25 | |

| Compound B | MCF-7 | 15 | |

| 12-Dibutyl... | TBD | TBD | Current Study |

This table illustrates the need for specific cytotoxicity assays on 12,12-Dibutyl-4,... to establish its safety and therapeutic index.

The proposed mechanism for the biological activity of organosilicon compounds includes:

- Membrane Disruption : Interaction with lipid bilayers leading to cell lysis.

- Enzyme Inhibition : Potential to inhibit key enzymes involved in microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.